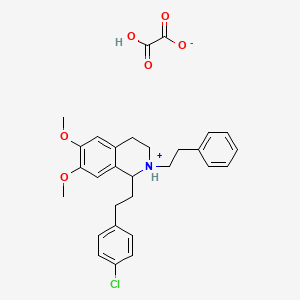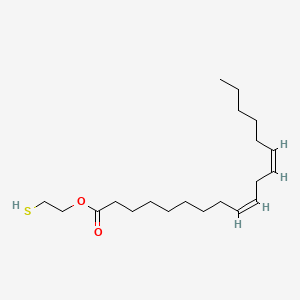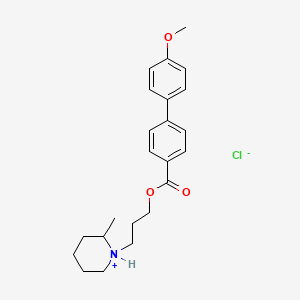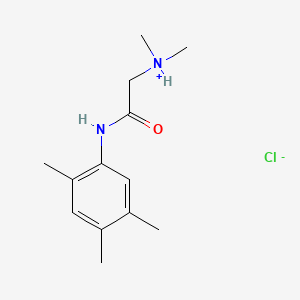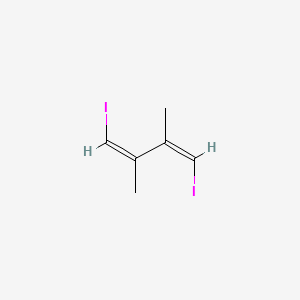
(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene is an organic compound with the molecular formula C6H8I2 It is a derivative of butadiene, where two iodine atoms are attached to the 1 and 4 positions, and two methyl groups are attached to the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene can be achieved through several methods. One common approach involves the homocoupling of (Z)-1-chlorovinyl derivatives using zerovalent nickel complexes. This method retains the configuration of the starting material and produces the desired (1Z,3Z) isomer .
Industrial Production Methods
The use of nickel-catalyzed four-component reactions has been explored to access polysubstituted 1,3-dienes, which may include this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents, transition metal catalysts (such as nickel, palladium, and rhodium), and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted butadiene derivatives, while oxidation reactions may produce corresponding ketones or aldehydes.
Applications De Recherche Scientifique
(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of materials with specific properties, such as polymers and advanced materials
Mécanisme D'action
The mechanism of action of (1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene involves its interaction with molecular targets through its conjugated diene structure. The compound can participate in various chemical reactions, such as proton shifts and isomerization, which are facilitated by its unique electronic configuration . These reactions can lead to the formation of new chemical bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1Z,3Z)-1,4-Diiodo-2,3-dimethyl-1,3-butadiene
- (1Z,3Z)-1,4-bis(trimethylsilyl)-1,4-diiodo-2,3-dimethyl-1,3-butadiene
- (1Z,3Z)-2,3-dibutyl-1,4-diiodo-1,3-butadiene
- (1Z)-1,2,3-trichlorobuta-1,3-diene
Uniqueness
(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene is unique due to its specific substitution pattern and the presence of iodine atoms, which impart distinct reactivity and properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C6H8I2 |
|---|---|
Poids moléculaire |
333.94 g/mol |
Nom IUPAC |
(1Z,3Z)-1,4-diiodo-2,3-dimethylbuta-1,3-diene |
InChI |
InChI=1S/C6H8I2/c1-5(3-7)6(2)4-8/h3-4H,1-2H3/b5-3-,6-4- |
Clé InChI |
BVNNYDAXKZOWPG-GLIMQPGKSA-N |
SMILES isomérique |
C/C(=C/I)/C(=C\I)/C |
SMILES canonique |
CC(=CI)C(=CI)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


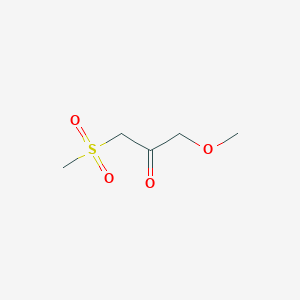
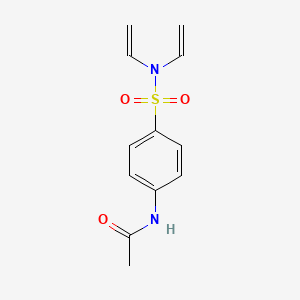

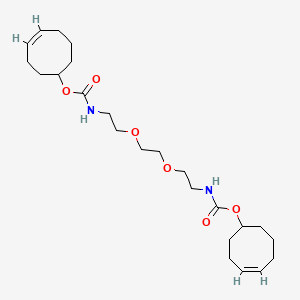

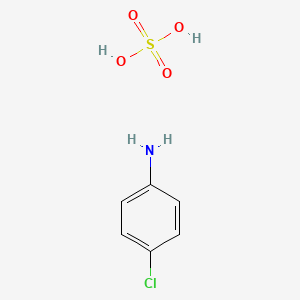
![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)
